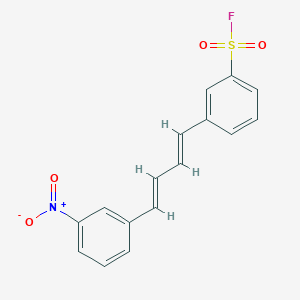

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

Description

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a conjugated diene system linked to a nitro-substituted phenyl group. Its properties can be inferred from structurally analogous compounds, such as biphenyl-based dienes and sulfonyl fluoride derivatives .

Properties

CAS No. |

24893-00-3 |

|---|---|

Molecular Formula |

C16H12FNO4S |

Molecular Weight |

333.3 g/mol |

IUPAC Name |

3-[(1E,3E)-4-(3-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C16H12FNO4S/c17-23(21,22)16-10-4-8-14(12-16)6-2-1-5-13-7-3-9-15(11-13)18(19)20/h1-12H/b5-1+,6-2+ |

InChI Key |

RGYWNPVTWFBQAG-IJIVKGSJSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C/C2=CC(=CC=C2)S(=O)(=O)F |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=CC2=CC(=CC=C2)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of functionalized vinyl phosphates with aryllithium reagents. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo several types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Conjugated Dienes

The compound shares structural similarities with 4-[(1E)-3-(biphenyl-4-yl)buta-1,3-dien-1-yl]phenyl acrylate (ACH) and methacrylate (MCH) (Fig. 1), which were synthesized and characterized in a 2011 study . Key differences include:

- Substituent Groups : The target compound replaces ACH/MCH’s acrylate/methacrylate group with a sulfonyl fluoride moiety.

- Aromatic Systems : The nitro-substituted phenyl group in the target compound contrasts with ACH/MCH’s biphenyl system.

Reactivity and Stability

- Sulfonyl Fluoride Reactivity : The sulfonyl fluoride group enables selective covalent binding (e.g., with serine hydrolases), a property absent in ACH/MCH .

- Nitro Group Impact: The electron-withdrawing nitro group may reduce the diene’s electron density, altering reactivity in cycloaddition reactions compared to non-nitrated analogues.

Key Research Findings and Hypotheses

Fluorescence Quenching : The nitro group in the target compound is expected to suppress fluorescence, unlike ACH/MCH, which exhibit strong solvent-dependent emission .

Solubility Profile : Polar aprotic solvents (e.g., DMSO, acetonitrile) are predicted to dissolve the compound effectively, as seen in analogous syntheses .

Biological Activity

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride, commonly referred to as a sulfonyl fluoride compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings.

The molecular formula of this compound is with a molecular weight of approximately 350.36 g/mol. The compound features a sulfonyl fluoride group, which is known for its reactivity in various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2O4S |

| Molecular Weight | 350.36 g/mol |

| CAS Number | 162012-33-1 |

| Density | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

Synthesis

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Key steps include:

- Formation of the Buta-1,3-dien-1-yl Intermediate : Reaction of a suitable diene precursor with a nitrophenyl compound.

- Chlorination : Chlorination using agents like thionyl chloride.

- Sulfonylation : Reaction with sulfonyl fluoride reagents to yield the final product.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with DNA replication and repair mechanisms. The nitrophenyl moiety in this compound may enhance its ability to interact with cellular targets involved in cancer progression.

Enzyme Inhibition

Sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues. This property suggests that this compound could potentially inhibit specific enzymes involved in metabolic pathways or disease processes.

Case Studies

Several studies have explored the biological effects of related compounds:

-

Study on Enzyme Activity :

- Researchers found that similar sulfonyl fluorides effectively inhibited the activity of proteases in vitro, leading to reduced cell viability in cancer cell lines .

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.